Ethyl 5-bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylate is a synthetic organic compound with a complex structure It is characterized by the presence of a pyrazole ring substituted with a bromine atom and a tetrahydro-2H-pyran-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylate typically involves multiple steps. One common method includes the bromination of a pyrazole precursor followed by esterification. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and esterification processes. These methods are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazole derivatives, while oxidation can produce pyrazole-4-carboxylic acids .
Scientific Research Applications
Ethyl 5-bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ethyl 5-bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The bromine atom and ester group play crucial roles in its binding affinity and reactivity. The compound can inhibit certain enzymes or receptors by forming stable complexes, thereby modulating biological pathways .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-1,2,3-triazole: Shares a similar bromine and tetrahydro-2H-pyran-4-yl substitution pattern.
5-Bromo-1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one: Another compound with a bromine and tetrahydro-2H-pyran-4-yl group but with a pyridinone core.
Uniqueness
Ethyl 5-bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ester group allows for further functionalization, making it a versatile intermediate in synthetic chemistry .
Properties
Molecular Formula |
C11H15BrN2O3 |
---|---|
Molecular Weight |
303.15 g/mol |
IUPAC Name |
ethyl 5-bromo-1-(oxan-4-yl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C11H15BrN2O3/c1-2-17-11(15)9-7-13-14(10(9)12)8-3-5-16-6-4-8/h7-8H,2-6H2,1H3 |
InChI Key |
QCGYCSRDDDYACN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2CCOCC2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.